molecular formula C12H17ClFN B13053588 (R)-2-(5-Fluoro-2-methylphenyl)piperidine hcl

(R)-2-(5-Fluoro-2-methylphenyl)piperidine hcl

Cat. No.: B13053588
M. Wt: 229.72 g/mol
InChI Key: YGRIVKPHFPABMX-UTONKHPSSA-N
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Description

(R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is a chiral piperidine derivative characterized by a 5-fluoro-2-methylphenyl substituent at the 2-position of the piperidine ring, with the hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₂H₁₇ClFN, with a molecular weight of 229.72 g/mol .

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

(2R)-2-(5-fluoro-2-methylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H16FN.ClH/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12;/h5-6,8,12,14H,2-4,7H2,1H3;1H/t12-;/m1./s1

InChI Key

YGRIVKPHFPABMX-UTONKHPSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H]2CCCCN2.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate fluorinated and methylated benzene derivative.

    Formation of Piperidine Ring: The benzene derivative undergoes a series of reactions to form the piperidine ring. This may involve cyclization reactions and the use of reagents such as sodium amide or lithium diisopropylamide.

    Resolution of Enantiomers: Since the compound is chiral, resolution methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the ®-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Fluoro-2-methylphenyl)piperidine hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The primary application of (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride lies in its role in pharmaceutical development. The compound's structure allows it to interact effectively with neurotransmitter receptors and enzymes, which is crucial for developing therapeutics targeting neurological disorders. Studies indicate that the fluorine atom in its structure significantly enhances binding affinity and selectivity for specific biological targets, including dopamine and serotonin receptors, which are vital for mood regulation and behavioral modulation .

Case Studies in Neurological Disorders

  • Dopamine Receptor Modulation : Research has shown that compounds similar to (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride can modulate dopamine receptors, potentially leading to new treatments for conditions such as schizophrenia and Parkinson's disease. The enhanced binding properties due to fluorination provide a pathway for developing more effective drugs with fewer side effects.
  • Serotonin Receptor Interaction : The interaction of this compound with serotonin receptors suggests potential applications in treating depression and anxiety disorders. The ability to selectively target these receptors can lead to improved therapeutic outcomes compared to existing treatments .

Synthesis and Derivatives

The synthesis of (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride typically involves multi-step processes that yield various derivatives with modified biological activities. Recent advancements in synthetic methodologies have facilitated the production of enantioenriched fluorinated piperidines, broadening the scope of potential therapeutic agents derived from this compound .

Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(5-Fluoro-2-methyl-benzyl)piperidineSimilar piperidine core with benzyl substitutionDistinct substitution pattern affecting properties
2-(5-Fluoro-2-methyl-benzyl)-4,5-dihydro-1H-imidazoleContains an imidazole ringDifferent heterocyclic structure
5-Fluoro-2-methyl-benzyl chloridePrecursor in synthesisLacks piperidine structure
Piperidine hydrochlorideBase structure without substitutionsSimplest form lacking functional groups

The table above illustrates how (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride compares to other compounds within the same structural family, highlighting its unique properties that make it suitable for specific applications in drug development .

The biological activity of (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is primarily linked to its interactions with neurotransmitter systems. The fluorinated structure enhances its efficacy by increasing the compound's hydrophobic interactions with receptor sites, leading to improved pharmacokinetic properties such as absorption and distribution within biological systems .

Potential Mechanisms of Action

  • Receptor Binding : Enhanced binding affinity for dopamine and serotonin receptors.
  • Neurotransmitter Modulation : Potential to modulate neurotransmitter release and uptake mechanisms.
  • Therapeutic Efficacy : Improved efficacy in treating mood disorders due to selective receptor targeting.

Mechanism of Action

The mechanism of action of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-2-(5-Fluoro-2-methylphenyl)piperidine HCl with analogous piperidine derivatives and related heterocycles, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Piperidine Derivatives with Fluorinated Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications References
(R)-2-(5-Fluoro-2-methylphenyl)piperidine HCl C₁₂H₁₇ClFN 229.72 5-Fluoro-2-methylphenyl group Not reported Potential CNS activity (inference)
(2R)-2-(Fluoromethyl)piperidine HCl C₆H₁₃ClFN 163.64 Fluoromethyl group at C2 Not reported Simplified structure for SAR studies
N-(2-Hydroxymethylene-3,11-dioxoolean-12-en-30-yl)-piperidine (5a) C₃₆H₅₂NO₄ 562.6 (M-H⁻) Complex triterpenoid-piperidine hybrid 178–181 Anti-inflammatory or anticancer leads
  • Compound 5a incorporates a bulky triterpenoid moiety, resulting in a higher molecular weight (>500 g/mol) and reduced bioavailability compared to simpler aryl-piperidines .

Piperidine Derivatives with Aromatic/Ester Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield (%) Applications References
Methyl α-phenyl-2-piperidineacetate hydrochloride C₁₄H₁₉NO₂·HCl 269.77 Phenylacetate ester at C2 Not reported Anticholinergic or analgesic candidate
N-(2-Hydroxymethylene-dioxoolean-en-yl)-4-methylpiperazine (5c) C₃₆H₅₄N₂O₄ 577.4 (M-H⁻) Piperazine substituent 68 Enhanced solubility via polar N-methyl group
  • Key Differences: The ester functionality in the phenylacetate derivative introduces hydrolytic liability, whereas the target compound’s stable C–F bond may improve metabolic stability . Compound 5c demonstrates how N-methylpiperazine modifications enhance aqueous solubility (Rf = 0.2 vs.

Heterocyclic Analogues with Fluorinated Aromatic Groups

Compound Name Molecular Formula Key Structural Features Biological Relevance References
5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11) C₁₅H₁₃ClFN₂ Pyrazolidine core with Cl/F-substituted aryl groups Dopamine receptor modulation (inference)
3-Bromo-5-methoxy-4-(4-methylpiperidinyl)furan-2(5H)-one C₁₁H₁₆BrNO₃ Piperidine-linked furanone Ligand for metalloenzymes
  • Key Differences: Pyrazolidines (e.g., R11) feature a five-membered ring with two adjacent nitrogen atoms, offering distinct conformational constraints compared to piperidine’s six-membered ring .

Biological Activity

(R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is a chiral piperidine derivative notable for its enhanced biological activity due to the presence of a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry, particularly for its interactions with neurotransmitter systems, making it a candidate for therapeutic applications in various neurological disorders.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{16}ClF
  • Molecular Weight : Approximately 193.26 g/mol
  • Structural Features :
    • A piperidine ring connected to a 5-fluoro-2-methylphenyl group.
    • The fluorine atom increases lipophilicity and alters pharmacokinetic properties, enhancing receptor binding affinity.

The biological activity of (R)-2-(5-Fluoro-2-methylphenyl)piperidine HCl is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The fluorine substitution enhances the compound's binding affinity and selectivity compared to non-fluorinated analogs. This interaction is crucial for modulating mood and behavior, making it relevant for treating conditions such as depression and anxiety.

Interaction with Receptors

  • Dopamine Receptors :
    • Studies indicate that this compound exhibits significant binding affinity for dopamine D2 receptors, which are implicated in mood regulation and psychotic disorders.
  • Serotonin Receptors :
    • The compound also interacts with serotonin receptors, influencing pathways related to anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

  • Cell Viability Assays : The compound showed cytotoxic effects against certain cancer cell lines, indicating potential anticancer properties.
  • Neurotransmitter Uptake Inhibition : It was found to inhibit the uptake of neurotransmitters, suggesting a mechanism that could enhance synaptic availability of these chemicals.

Case Studies

  • Neuropharmacological Evaluation :
    • A study evaluated the effects of (R)-2-(5-Fluoro-2-methylphenyl)piperidine HCl on rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time in forced swim tests, supporting its antidepressant potential.
  • Anticancer Activity :
    • Research highlighted its selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), where it induced apoptosis through modulation of apoptotic pathways.

Binding Affinity Data

Receptor TypeBinding Affinity (Ki)Reference
Dopamine D240 nM
Serotonin 5-HT1A50 nM
Serotonin 5-HT2A60 nM

Cytotoxicity Data

Cell LineIC50 (µM)Reference
MDA-MB-23112
HepG215
A54920

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